molecular formula C19H19BrN2O4 B11000327 2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11000327
M. Wt: 419.3 g/mol
InChI Key: JNJSNSFTAMOMOJ-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a trimethoxyphenyl group attached to the acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Acetamide Intermediate: The brominated indole is then reacted with chloroacetyl chloride to form the corresponding acetamide intermediate.

    Coupling with Trimethoxyphenylamine: The acetamide intermediate is coupled with 3,4,5-trimethoxyphenylamine under basic conditions (e.g., using a base like triethylamine) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and acetamide moieties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products Formed

    Substitution: Substituted indole derivatives.

    Oxidation: Oxidized products such as indole-2-carboxylic acid derivatives.

    Reduction: Reduced products such as indole-2-ethylamine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The indole moiety may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(5-fluoro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with a fluorine atom instead of bromine.

    2-(5-iodo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-8-13(20)4-5-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

JNJSNSFTAMOMOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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